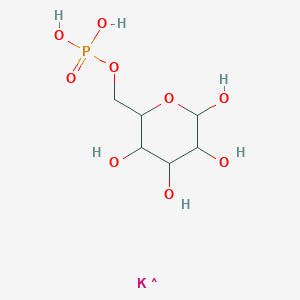

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate, also known as D-Glucose 6-phosphate potassium salt, is a chemical compound with significant importance in various scientific fields. It is a derivative of glucose, a simple sugar that is a primary source of energy for living organisms. This compound is particularly notable for its role in metabolic pathways and its applications in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.

Reduction: Reduction reactions can convert it back to D-glucose.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.

Major Products Formed

Oxidation: 6-Phosphogluconate

Reduction: D-Glucose

Substitution: Various phosphorylated derivatives depending on the substituent introduced.

科学的研究の応用

D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.

Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.

Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.

Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.

作用機序

The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.

類似化合物との比較

Similar Compounds

D-Glucose: The non-phosphorylated form of D-Glucose 6-phosphate.

6-Phosphogluconate: An oxidized derivative of D-Glucose 6-phosphate.

Fructose 6-phosphate: Another phosphorylated sugar involved in glycolysis.

Uniqueness

D-Glucose 6-phosphate potassium salt is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Unlike other phosphorylated sugars, it serves as a critical junction point in cellular metabolism, linking energy production with biosynthetic processes. Its ability to participate in multiple metabolic pathways makes it a versatile and valuable compound in biochemical research.

生物活性

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C6H13KNO6P

- Molecular Weight: 229.23 g/mol

Structure

The compound features a tetrahydroxytetrahydropyran moiety linked to a methyl hydrogen phosphate group. This structure is significant for its interaction with biological systems.

- Antioxidant Activity : The presence of hydroxyl groups in the tetrahydroxytetrahydropyran structure contributes to its antioxidant properties. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Modulation : The compound has been shown to influence enzyme activity in various metabolic pathways. It may act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism.

- Cell Signaling : this compound may participate in cell signaling pathways by modulating the phosphorylation state of proteins.

Biological Effects

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. It induces apoptosis through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It reduces the levels of pro-inflammatory cytokines in response to stimuli.

Case Studies

- Cancer Research : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- Metabolic Disorders : In a model of diabetes-induced oxidative stress, administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity . This suggests potential therapeutic applications for metabolic disorders.

Data Table: Biological Activities Summary

特性

InChI |

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYKIAPIANZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585167 |

Source

|

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-55-8 |

Source

|

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。